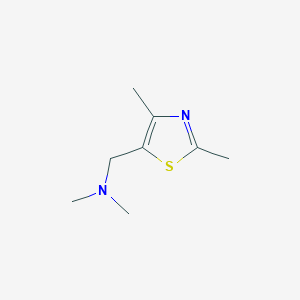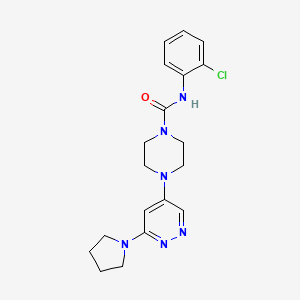
1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Dimethylthiazol-5-yl)ethanone” is a compound with the CAS Number: 38205-60-6 . It has a molecular weight of 155.22 and its molecular formula is C7H9NOS . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
There are several synthetic routes for compounds similar to “1-(2,4-dimethylthiazol-5-yl)ethanone”. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of “1-(2,4-dimethylthiazol-5-yl)ethanone” includes a thiazole ring substituted at positions 2, 4, and 5 . The InChI Key for this compound is BLQOKWQUTLNKON-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” are not available, compounds with similar structures, such as isoxazoles, play an important role in 1,3-dipolar cycloaddition (13DC) reactions .Physical And Chemical Properties Analysis
“1-(2,4-dimethylthiazol-5-yl)ethanone” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound’s boiling point is 229.0±0.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” (also known as “[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]dimethylamine”), focusing on six unique applications:
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. This makes it a promising candidate for developing new antimicrobial agents .
Anticancer Research
Thiazole derivatives are known for their anticancer properties. This compound, in particular, has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Research has demonstrated that this compound can effectively scavenge free radicals, thereby exhibiting strong antioxidant properties .
Anti-inflammatory Applications
Inflammation is a common underlying factor in many chronic diseases. This compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation .
Antiviral Research
Given the ongoing need for effective antiviral agents, this compound has been explored for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses, making it a potential candidate for further development as an antiviral drug .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neuron function. This compound has been investigated for its neuroprotective effects. Research indicates that it may protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases .
These applications highlight the diverse potential of “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” in various fields of scientific research. Each application area offers promising avenues for further investigation and development.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-8(5-10(3)4)11-7(2)9-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYDISMDTUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B2598576.png)
![3,6-dichloro-N-[3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2598577.png)
![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2598582.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)
![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)